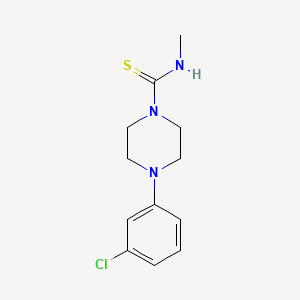

4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through various synthetic routes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient pathways to obtain piperazine derivatives with high yields.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale reactions using readily available starting materials and optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds similar to 4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide exhibit significant antimicrobial activities. For instance, a study demonstrated that chlorine-containing heterocycles possess enhanced antibacterial properties against strains such as Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 5 μM . The presence of chlorine in the structure is crucial for increasing these biological activities.

Neuropharmacological Effects

Compounds featuring a piperazine moiety have been identified as potential inhibitors of monoamine oxidase (MAO), an important target in the treatment of neurological disorders. A derivative related to this compound showed promising selectivity against MAO-A enzyme inhibition, with significant potency measured by IC50 values lower than traditional inhibitors like moclobemide . This suggests potential applications in treating conditions such as depression and anxiety.

Anticancer Activity

Recent studies have explored the anticancer potential of piperazine derivatives, including those structurally related to this compound. In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including lung and cervical cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Psychoactive Substance Detection

The compound has also been implicated in research concerning new psychoactive substances. A study identified its structural analogs in samples collected from drug users, emphasizing the need for ongoing surveillance in the context of public health . This highlights the dual nature of such compounds, where they can serve both therapeutic and illicit purposes.

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | Target Organism/Cell Type | IC50/MIC Value |

|---|---|---|---|

| Antibacterial | This compound | E. coli | 5 μM |

| Neuropharmacological | Related piperazine derivative | MAO-A | 0.057 ± 0.002 µM |

| Anticancer | Piperazine derivatives | A549 (lung cancer) | Varies (not specified) |

| Psychoactive Detection | Analogous compounds | Drug user samples | Not applicable |

Mecanismo De Acción

The mechanism of action of 4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various physiological processes . The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparación Con Compuestos Similares

4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide can be compared with other similar compounds, such as:

Trimetazidine: Used in the treatment of angina pectoris.

Ranolazine: Used to treat chronic angina.

Befuraline: An antidepressant.

Aripiprazole: An antipsychotic.

Quetiapine: Used to treat schizophrenia and bipolar disorder.

These compounds share the piperazine moiety but differ in their specific chemical structures and biological activities, highlighting the uniqueness of this compound .

Actividad Biológica

4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide, also known as B2771571, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H15ClN2S

- CAS Number : 457093-73-1

- Molecular Weight : 250.78 g/mol

The compound features a piperazine ring substituted with a chlorophenyl group and a carbothioamide functional group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound acts as a ligand for certain receptors, influencing neurotransmitter systems, particularly those involved in mood regulation and anxiety.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes related to metabolic pathways, which can lead to various physiological effects.

Biological Activity Overview

The following table summarizes key biological activities observed in studies involving this compound:

Antidepressant and Anxiolytic Effects

In a study evaluating the antidepressant-like effects of this compound, it was administered to rodents subjected to stress models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an enhancement in mood-related behaviors. Additionally, elevated plus maze tests showed decreased anxiety levels, indicating its potential as an anxiolytic agent .

Anticancer Activity

Research has demonstrated that this compound possesses notable cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent .

Anti-inflammatory Properties

In vitro studies have shown that this compound significantly inhibits the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). These findings suggest its utility in managing inflammatory conditions .

Propiedades

IUPAC Name |

4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3S/c1-14-12(17)16-7-5-15(6-8-16)11-4-2-3-10(13)9-11/h2-4,9H,5-8H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEZQTXQCOGBJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N1CCN(CC1)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.